molecular formula C5H3Cl2FN2 B6265355 4,6-dichloro-2-(fluoromethyl)pyrimidine CAS No. 16097-55-5

4,6-dichloro-2-(fluoromethyl)pyrimidine

Cat. No.: B6265355
CAS No.: 16097-55-5
M. Wt: 181
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Description

4,6-Dichloro-2-(fluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-2-(fluoromethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with a fluoromethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The fluoromethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form methyl derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives of pyrimidine.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Methyl derivatives of pyrimidine.

Scientific Research Applications

4,6-Dichloro-2-(fluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(fluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(difluoromethyl)pyrimidine
  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine

Uniqueness

4,6-Dichloro-2-(fluoromethyl)pyrimidine is unique due to the presence of a single fluoromethyl group, which imparts distinct electronic and steric properties compared to its difluoromethyl and trifluoromethyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

16097-55-5

Molecular Formula

C5H3Cl2FN2

Molecular Weight

181

Purity

95

Origin of Product

United States

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